1,6-Dichlorooctane

Description

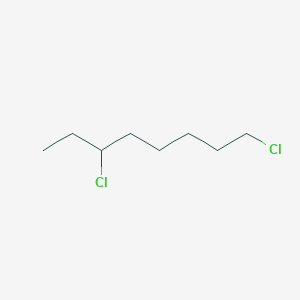

1,6-Dichlorooctane (C₈H₁₆Cl₂) is a chlorinated alkane with chlorine atoms at the terminal positions of an eight-carbon chain. This structure confers unique physicochemical properties, including:

- Molecular Weight: 195.12 g/mol (calculated).

- Physical State: Likely a colorless to pale yellow liquid at room temperature, typical of mid-chain dichloroalkanes.

- Solubility: Expected to be insoluble in water but soluble in organic solvents (e.g., ethanol, ether) due to its nonpolar hydrocarbon backbone.

- Applications: Primarily used as an intermediate in organic synthesis, particularly in the production of surfactants, plasticizers, or specialty polymers.

Properties

CAS No. |

56375-94-1 |

|---|---|

Molecular Formula |

C8H16Cl2 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

1,6-dichlorooctane |

InChI |

InChI=1S/C8H16Cl2/c1-2-8(10)6-4-3-5-7-9/h8H,2-7H2,1H3 |

InChI Key |

LIKSOBPPKMSFGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichlorooctane can be synthesized through several methods. One common method involves the chlorination of octane. This process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, this compound is often produced through the chlorination of octane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is carried out under controlled conditions to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dichlorooctane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form octane by removing the chlorine atoms.

Oxidation Reactions: Under specific conditions, this compound can be oxidized to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Substitution: Products include alcohols, amines, or other substituted hydrocarbons.

Reduction: The primary product is octane.

Oxidation: Products can vary depending on the conditions but may include carboxylic acids or ketones.

Scientific Research Applications

1,6-Dichlorooctane has several applications in scientific research and industry:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in studies involving the modification of biological molecules.

Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.

Industry: Utilized in the production of polymers, resins, and other materials due to its bifunctional nature.

Mechanism of Action

The mechanism of action of 1,6-Dichlorooctane involves its reactivity as a bifunctional alkylating agent. The chlorine atoms can be displaced by nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it useful in various chemical transformations and industrial processes.

Comparison with Similar Compounds

1,6-Dichlorohexane (C₆H₁₂Cl₂)

- Structure : A six-carbon dichloroalkane with terminal chlorines.

- Key Differences :

- Chain Length : Shorter carbon chain reduces molecular weight (165.07 g/mol) and boiling point (~200°C estimated) compared to 1,6-Dichlorooctane (~250°C estimated).

- Applications : Used in smaller-molecule syntheses (e.g., crosslinking agents), whereas this compound’s longer chain may enhance its utility in lubricants or flexible polymer backbones.

1,2-Dichloroethane (C₂H₄Cl₂)

- Structure : Two adjacent chlorine atoms on a two-carbon chain.

- Key Differences: Volatility: Higher volatility (boiling point: 83°C) due to shorter chain length, making it a common solvent and degreaser. Toxicity: Well-documented acute toxicity (hepatotoxic and carcinogenic effects), whereas longer-chain dichloroalkanes like this compound likely exhibit lower acute toxicity but greater environmental persistence.

1,6-Dichloronaphthalene (C₁₀H₆Cl₂)

- Structure : Aromatic dichloro compound with chlorine at the 1 and 6 positions of a naphthalene ring.

- Key Differences :

Regioisomeric Effects

Evidence from pyrrolidinyl-substituted perylene diimides (PDIs) highlights that positional isomerism (e.g., 1,6- vs. 1,7-substitution) can significantly alter thermal properties (e.g., melting points) without affecting electrochemical behavior. For this compound, analogous regioisomerism (e.g., 1,2- vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.